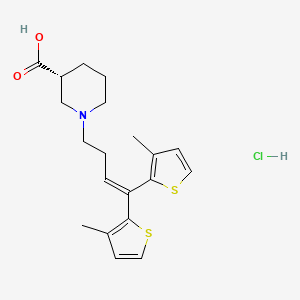
Tiagabine hydrochloride
Vue d'ensemble
Description
Tiagabine hydrochloride is an anticonvulsant medication used in the treatment of epilepsy . It’s also used off-label in the treatment of anxiety disorders and panic disorder . It’s approved by the U.S. Food and Drug Administration (FDA) as an adjunctive treatment for partial seizures in individuals aged 12 and up .
Synthesis Analysis
The synthesis of Tiagabine hydrochloride has been achieved utilizing an asymmetric hydrogen atom transfer protocol to construct its essential chiral tertiary carbon center . Another method for synthesizing Tiagabine hydrochloride involves a compact synthesizing method that doesn’t require expensive special reagents .Molecular Structure Analysis
Tiagabine hydrochloride has a molecular weight of 375.55 g/mol and a molecular formula of C20H25NO2S2 . Its IUPAC name is (−)- (3 R )-1- [4,4-bis (3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid .Chemical Reactions Analysis
Tiagabine hydrochloride has been assayed based on redox and complex reactions . One method involves the redox reaction of Tiagabine with NBS/PMAP-SA . Another includes the complex formation of Tiagabine with SNP-HA .Physical And Chemical Properties Analysis
Tiagabine hydrochloride is stable if stored as directed and should be protected from light and heat . It should also avoid strong oxidizing agents . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .Applications De Recherche Scientifique
Antiepileptic Drug Properties
Tiagabine hydrochloride (TGB) is primarily recognized for its efficacy in treating partial seizures. As a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, it has demonstrated effectiveness as an add-on medication for adults and children aged 12 years and older. Nonrandomized trials have shown a significant reduction in seizure frequency among patients treated with TGB. Moreover, in newly diagnosed patients with partial epilepsy, TGB monotherapy has shown comparable effectiveness to carbamazepine, a standard antiepileptic drug (Bauer & Cooper-Mahkorn, 2008).
Neuroprotective Effects in Experimental Models
Research involving rats has indicated that Tiagabine may have neuroprotective qualities. In models of status epilepticus, a severe form of epilepsy, Tiagabine treatment was found to prevent the occurrence of generalized clonic seizures, reduce neuronal damage in the hippocampus, and mitigate impairment of spatial memory. This suggests potential applications of Tiagabine in preventing seizure-induced cognitive impairments (Halonen, Nissinen, Jansen, & Pitkänen, 1996).
Potential Therapeutic Applications Beyond Epilepsy
Tiagabine has been explored for potential therapeutic benefits beyond its primary use in epilepsy. It has shown anxiolytic-like and antidepressant-like effects in mouse models, suggesting possible applications in treating anxiety and mood disorders. However, these findings are primarily based on animal studies and require further investigation in human clinical trials (Sałat, Podkowa, Kowalczyk, Kulig, Dziubina, Filipek, & Librowski, 2015).
Cognitive and EEG Effects in Epilepsy Patients
In patients with drug-resistant partial epilepsy, long-term studies of Tiagabine have shown no significant cognitive or EEG changes. This implies that Tiagabine, even at higher doses, does not detrimentally affect cognitive performance or induce new EEG abnormalities, highlighting its safety profile in long-term use (Kälviäinen, Äikiä, Mervaala, Saukkonen, Pitkänen, & Riekkinen, 1996).
Applications in Pain Management
Tiagabine has been evaluated for its potential in pain management. Studies in rodents have shown that it can produce antinociception, possibly due to its effect on increasing GABA levels, which activate GABA(B) receptors. This indicates possible applications of Tiagabine in pain management, although more research is needed to confirm its efficacy in humans (Ipponi, Lamberti, Medica, Bartolini, & Malmberg-Aiello, 1999).
Mécanisme D'action
Target of Action
Tiagabine hydrochloride primarily targets the GABA uptake carrier, a crucial component in the regulation of gamma-aminobutyric acid (GABA) levels in the nervous system . GABA is the major inhibitory neurotransmitter in the central nervous system .
Mode of Action
Tiagabine binds to recognition sites associated with the GABA uptake carrier . By this action, it is thought to block GABA uptake into presynaptic neurons .
Biochemical Pathways
The primary biochemical pathway affected by tiagabine is the GABAergic pathway . By inhibiting the reuptake of GABA, tiagabine increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission .
Pharmacokinetics
The elimination half-life of tiagabine is 7 to 9 hours in normal volunteers . In epilepsy clinical trials, most patients were receiving hepatic enzyme-inducing agents . Approximately 2% of an oral dose of tiagabine is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .
Result of Action
The primary result of tiagabine’s action is an increase in GABAergic neurotransmission, which leads to an overall decrease in neuronal excitability . This can help control seizures in conditions like epilepsy . It may also have effects on mood and anxiety, as it is sometimes used off-label for the treatment of anxiety disorders and panic disorder .
Action Environment
The efficacy and stability of tiagabine can be influenced by various environmental factors. For example, the presence of food can slow the absorption rate of the drug . Additionally, the use of other medications, particularly those that induce hepatic enzymes, can affect the metabolism and excretion of tiagabine .
Safety and Hazards
Tiagabine hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .
Propriétés
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044218 | |
| Record name | Tiagabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiagabine hydrochloride | |
CAS RN |
145821-59-6 | |
| Record name | Tiagabine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiagabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiagabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAGABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tiagabine hydrochloride?
A1: Tiagabine hydrochloride (TGB) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. [] It exerts its anticonvulsant effect by selectively binding to the GABA transporter type 1 (GAT1), primarily located on presynaptic neuronal terminals. [, ] This binding inhibits the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA receptors. [, , ] Consequently, the inhibitory actions of GABA are prolonged, contributing to its anticonvulsant effects. []
Q2: What is the chemical formula and molecular weight of Tiagabine hydrochloride?
A2: The chemical formula of Tiagabine hydrochloride is C20H25NO2S2 HCl, and its molecular weight is 412.0. [, ]
Q3: Can you elaborate on the structural characterization of Tiagabine hydrochloride using spectroscopic data?
A3: While the provided abstracts don't delve into specific spectroscopic data, they confirm the structural characterization of Tiagabine hydrochloride and its intermediates through various spectroscopic techniques. [, ] This typically includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.
Q4: What are the common starting materials for synthesizing Tiagabine hydrochloride?
A4: Several research papers describe the synthesis of Tiagabine hydrochloride. Two common starting materials are 2-bromo-3-methylthiophene and γ-lactone. [, ] The synthetic routes involve Grignard additions, selective dehydration, sulfonylation, and subsequent N-alkylation of the (3R)-nipecotate. [] Hydrolysis and acidification steps are then employed to obtain the final Tiagabine hydrochloride product. [, ]
Q5: How stable is Tiagabine hydrochloride in liquid formulations?
A5: Studies investigated the stability of Tiagabine hydrochloride in two extemporaneously prepared oral suspensions: 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1). [] At a refrigerated temperature of 4°C, the mean concentration of Tiagabine hydrochloride remained above 95% of the initial concentration for 91 days in both formulations. [] At 25°C, the mean concentration exceeded 90% for 70 days in Ora-Plus:Ora-Sweet and 42 days in 1% methylcellulose:syrup. [] Notably, no changes in pH or physical appearance were observed throughout the study period. []
Q6: How does 2-Hydroxypropyl β-Cyclodextrin impact the chemical stability of Tiagabine HCl?
A6: Research suggests that 2-Hydroxypropyl β-Cyclodextrin (2-HPCD) can enhance the chemical stability of TGB. [] When TGB was exposed to a temperature of 50°C for 24 hours, the total related substances (TRS) were significantly lower in the presence of 2-HPCD (2.142% ±0.045 SD) compared to traditional antioxidants like α-tocopherol (3.264% ±0.077 SD) and ascorbic acid (3.125% ±0.053 SD). [] This suggests a distinct mechanism for enhancing TGB stability by 2-HPCD, different from conventional antioxidants. []
Q7: Are there any documented degradation pathways for Tiagabine hydrochloride?
A7: Yes, studies employing liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MS(n)) and high-resolution mass spectrometry (HR-MS) have identified degradation products of TGB. [] These studies indicate that TGB undergoes degradation primarily through oxidative pathways. [] The degradation process involves the attack of oxygen at various sites within the molecule, particularly at the double bond. [] This oxidative cascade leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone. []
Q8: What is the impact of Tiagabine hydrochloride on cortical depolarizations?
A8: In vitro studies using cortical wedges from audiogenic seizure-prone DBA/2 mice demonstrated that Tiagabine hydrochloride (at 50 μM concentration) induced large, slow depolarizations. [, ] These depolarizations, occurring at a frequency of 6-8 per hour, persisted for several hours and were found to be calcium-dependent and inhibited by tetrodotoxin, a sodium channel blocker. [] Further investigation revealed that these depolarizations were initiated through GABA(A) receptors and potentially triggered the release of excitatory amino acids. []
Q9: What are the limitations of using Tiagabine hydrochloride as an antiepileptic drug?
A10: While effective as add-on therapy for partial seizures in adults and children over 12, Tiagabine hydrochloride has limitations. [, ] It exhibits a relatively low efficacy when used in combination with other antiepileptic drugs. [] Additionally, there are concerns regarding the potential for serious side effects, most notably the risk of nonconvulsive status epilepticus, which can complicate its use. []
Q10: Are there any known drug interactions associated with Tiagabine hydrochloride?
A11: Tiagabine is primarily metabolized by cytochrome P-450 3A isoenzymes in the liver. [] Consequently, concurrent administration with drugs that induce or inhibit these enzymes can alter Tiagabine's metabolism and potentially lead to clinically significant drug interactions. [] Dosage adjustments may be necessary when combining Tiagabine with such medications. []
Q11: Is there evidence of Tiagabine hydrochloride influencing the binding of other drugs to plasma proteins?
A12: Research suggests that Tiagabine hydrochloride does not significantly displace highly protein-bound drugs. [] This characteristic is advantageous, as it reduces the likelihood of unwanted drug interactions stemming from competition for protein-binding sites in the bloodstream. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



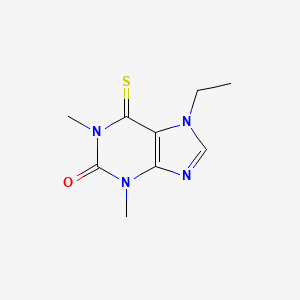
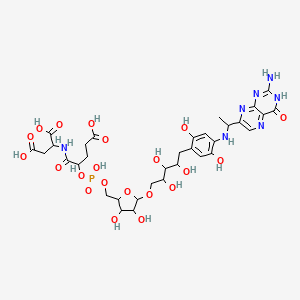
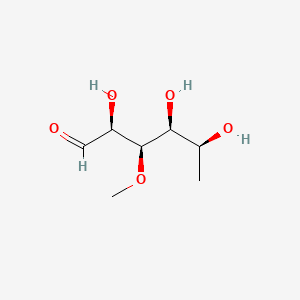
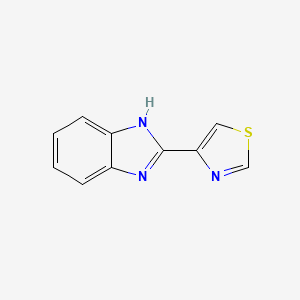
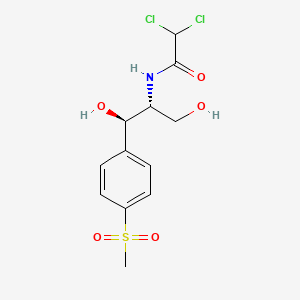


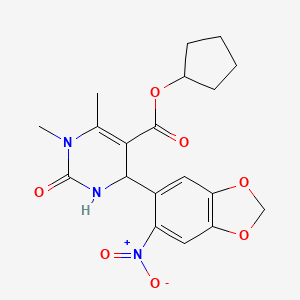

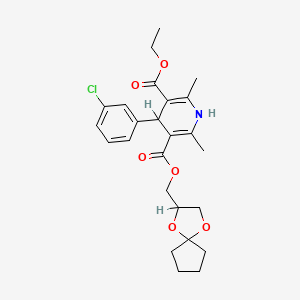


![Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-](/img/structure/B1682269.png)
![N-[4-[3-[[6-(methanesulfonamido)quinolin-2-yl]methyl-methylamino]propoxy]phenyl]methanesulfonamide](/img/structure/B1682270.png)